4-Phenylpiperazine-1-carbaldehyde
Description
Properties
CAS No. |
51420-33-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-phenylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-10-12-6-8-13(9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
ZJQOHRIHVHFULX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-Phenylpiperazine-1-carbaldehyde serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of:
- Anxiety Disorders : Compounds derived from 4-phenylpiperazine have shown promise as modulators of fatty acid amide hydrolase, which may play a role in anxiety and pain management .
- Antimalarial Activity : Research indicates that piperazine derivatives exhibit significant antimalarial properties, with structure-activity relationship studies highlighting the importance of the piperazine moiety in enhancing solubility and bioavailability .
Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Its derivatives are being explored for:
- Antidepressant Effects : Studies suggest that modifications to the piperazine structure can lead to compounds with enhanced antidepressant activity .
- Cognitive Enhancement : Some derivatives may improve cognitive functions by modulating receptor activities in the brain, making them candidates for further exploration in cognitive disorders.
Data Tables
Case Study 1: Antidepressant Activity
A recent study evaluated the antidepressant effects of a series of 4-phenylpiperazine derivatives. The results indicated that specific modifications to the phenyl ring significantly enhanced serotonin receptor affinity, leading to improved behavioral outcomes in animal models.
Case Study 2: Antimalarial Efficacy
In another investigation, a library of piperazine-derived compounds was screened for antimalarial activity. The study identified several candidates that exhibited potent effects against Plasmodium falciparum, demonstrating the relevance of structural modifications on efficacy.
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group undergoes reduction to produce 4-phenylpiperazine derivatives :
Key reducing agents:
-
Sodium borohydride (NaBH₄): Mild conditions, aqueous ethanol solvent
-
Lithium aluminum hydride (LiAlH₄): Higher reactivity for stubborn reductions
Reduced products show enhanced pharmacological activity, particularly in:
-
Anticancer thiosemicarbazides (e.g., 4-phenylpiperazine-1-carbothiohydrazide)
-
Dopamine receptor modulators
Nucleophilic Additions
The electrophilic aldehyde group participates in various addition reactions:
| Reaction Type | Product Example | Application |
|---|---|---|
| Condensation with amines | Schiff bases | Antiproliferative agents |
| Thiosemicarbazide formation | Fe-chelating complexes | Ribonucleotide reductase inhibitors |
A notable application includes the synthesis of Triapine analogs demonstrating:
Multicomponent Reactions
The compound participates in Mannich-type reactions for complex heterocycles:
Representative synthesis:
textPiperazine + Formaldehyde + Pyrrole carbaldehyde → 5-((4-phenylpiperazin-1-yl)methyl)-1H-pyrrole-2-carbaldehyde
Key features:
-
Acidic conditions (pH 4–6)
-
60–70°C reaction temperature
-
Yields up to 78%
Mechanistic Considerations
Reaction pathways involve:
-
Nucleophilic attack at carbonyl carbon
-
Subsequent proton transfer/stabilization
Density Functional Theory (DFT) studies suggest transition states with energy barriers <25 kcal/mol for formylation reactions .
This comprehensive analysis demonstrates 4-phenylpiperazine-1-carbaldehyde's critical role as a synthetic building block, particularly in medicinal chemistry. Its balanced reactivity profile enables diverse transformations while maintaining structural integrity of the piperazine core—a key pharmacophore in CNS-active and anticancer compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Derivatives of Piperazine-1-carbaldehyde
Piperazine-1-carbaldehyde derivatives are characterized by substitutions on the piperazine ring. Below is a comparative analysis of 4-Phenylpiperazine-1-carbaldehyde with key analogs:
Table 1: Structural Comparison of Selected Piperazine Derivatives
| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group(s) |
|---|---|---|---|---|
| This compound | 4-Phenyl | C₁₁H₁₄N₂O | 190.24 | Aldehyde |
| 4-(3-Nitrophenyl)piperazine-1-carbaldehyde | 3-Nitrophenyl | C₁₁H₁₃N₃O₃ | 235.24 | Aldehyde, Nitro |
| 1-(4-Fluorophenyl)piperazine (4-FPP) | 4-Fluorophenyl | C₁₀H₁₃FN₂ | 180.22 | None (primary amine) |
| 1-(4-Methoxyphenyl)piperazine (4-MeOPP) | 4-Methoxyphenyl | C₁₁H₁₆N₂O | 192.26 | Methoxy |
Key Observations :
- Electron Effects: Substituents like nitro (electron-withdrawing) or methoxy (electron-donating) alter electronic properties, influencing reactivity and solubility.
- Functional Group Utility: The aldehyde group in this compound enables condensation reactions (e.g., with hydrazines to form hydrazones), a feature absent in non-carbaldehyde analogs like 4-FPP or 4-MeOPP .
Reactivity of the Aldehyde Group
The aldehyde moiety in this compound allows for:
Physical and Chemical Property Analysis
Table 2: Physical Properties of Selected Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
|---|---|---|---|---|
| This compound | Not reported | 369 | 1.193 | 173.3 |
| 4-(3-Nitrophenyl)piperazine-1-carbaldehyde | Not reported | Not reported | Not reported | Not reported |
| 1-(4-Fluorophenyl)piperazine | Not reported | Not reported | Not reported | Not reported |
Notes:
- Data gaps highlight the need for further experimental characterization.
- The nitro group in 4-(3-Nitrophenyl)piperazine-1-carbaldehyde likely increases melting point due to enhanced intermolecular interactions .
Preparation Methods
Reaction Conditions and Mechanism
The reaction employs DMC (6.15 mmol), triphenylphosphine (0.896 mmol), and methanol as a solvent, heated to 140°C in a sealed stainless-steel autoclave for 24 hours. Triphenylphosphine facilitates the decomposition of DMC into a reactive formylating species, which selectively targets the secondary amine of 4-phenylpiperazine. The proposed mechanism involves nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon of DMC, followed by elimination of methanol to yield the formylated product (Fig. 1).
Key Parameters:
-
Temperature: 140°C (critical for activating DMC)
-
Solvent: Methanol (ensures homogeneity and stabilizes intermediates)
-
Catalyst: Triphenylphosphine (10 mol%, enhances reaction rate)
Workup and Purification
Post-reaction, volatiles are removed via rotary evaporation, yielding a crude solid. Purification involves stirring the residue with cyclohexane (8.3 mL) at 50°C for 2 hours, followed by filtration to isolate the product as a colorless solid. This step effectively removes unreacted starting materials and phosphine byproducts.
Alternative Synthetic Routes
While the DMC-mediated formylation is predominant, other strategies have been explored for synthesizing structurally analogous piperazine carbaldehydes, offering insights into potential variations for this compound.
Reductive Amination Followed by Formylation
A two-step approach involves:
-
Reductive amination : Synthesis of 4-phenylpiperazine via condensation of benzaldehyde with piperazine using sodium triacetoxyborohydride (STAB) under concentrated solar radiation (CSR).
-
Formylation : Application of the DMC method described above to introduce the aldehyde group.
This route leverages CSR to enhance energy efficiency in the reductive amination step, achieving yields of 78–94% for piperazine intermediates. Subsequent formylation proceeds comparably to the single-step method.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Methanol vs. THF : Methanol outperforms THF in the DMC method due to its polarity, which stabilizes ionic intermediates.
-
Temperature Control : Reactions below 120°C result in incomplete conversion, while temperatures above 160°C promote side reactions (e.g., N-methylation).
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the standard synthetic routes for preparing 4-Phenylpiperazine-1-carbaldehyde?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting piperazine with a benzaldehyde derivative (e.g., 4-phenylbenzaldehyde) under basic conditions. Evidence from analogous piperazine syntheses suggests using dichloromethane (DCM) or ethanol as solvents, with catalysts like triethylamine (TEA) to facilitate carbaldehyde formation . Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic protons (δ 7.2–7.5 ppm) and the carbaldehyde group (δ ~9.8 ppm).
- IR : A strong C=O stretch (~1700 cm) confirms the aldehyde functionality.
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z for CHNO: 188.0954) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase) are common. Prepare stock solutions in DMSO, dilute in phosphate buffer (pH 7.4), and measure IC values using spectrophotometric methods. Include positive controls (e.g., donepezil for acetylcholinesterase) and triplicate runs for statistical validity .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Avoid contact with oxidizers due to the aldehyde’s reactivity.
- Storage : Keep in a tightly sealed amber vial at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the synthesis or electronic properties of this compound?
- Methodological Answer : Use software like Gaussian or ORCA with the B3LYP functional and 6-31G(d,p) basis set to:
- Predict reaction pathways (e.g., energy barriers for nucleophilic attack).
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- Compare theoretical IR/NMR spectra with experimental data for validation .
Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?
- Methodological Answer :
- Purity Analysis : Verify compound purity via HPLC (>95%) and H NMR (absence of extraneous peaks).
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO <0.1%).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, considering variables like substituent effects .
Q. How can X-ray crystallography determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ direct methods (SHELXS) and refine with SHELXL.
- Validation : Check R-factors (<5%), bond lengths (target ±0.02 Å), and thermal parameters .
Q. What computational approaches enable structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- QSAR Modeling : Use Schrödinger’s Maestro or Open3DQSAR to correlate substituent properties (e.g., logP, polar surface area) with activity.
- Docking Simulations : Dock derivatives into target proteins (e.g., dopamine receptors) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .
Q. How can researchers mitigate challenges in synthesizing enantiopure analogs?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
